2-Bromo-5-(dimethoxymethyl)thiophene
Description
Structure
3D Structure
Properties
CAS No. |
112930-90-2 |
|---|---|
Molecular Formula |
C7H9BrO2S |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
2-bromo-5-(dimethoxymethyl)thiophene |
InChI |
InChI=1S/C7H9BrO2S/c1-9-7(10-2)5-3-4-6(8)11-5/h3-4,7H,1-2H3 |
InChI Key |
ZTGJLQZRBVUNPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(S1)Br)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Bromo 5 Dimethoxymethyl Thiophene
Divergent Synthesis Strategies for 2-Bromo-5-(dimethoxymethyl)thiophene
Functionalization of Thiophene (B33073) Ring Systems for Dimethoxymethyl Group Introduction
A common and direct approach to introduce the dimethoxymethyl group onto a thiophene ring is through the acetalization of the corresponding aldehyde. This method is predicated on the availability of thiophene-2-carboxaldehyde, which can be readily converted to 2-(dimethoxymethyl)thiophene (B3270943). The reaction typically involves treating the aldehyde with an excess of methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or a solid acid resin. The equilibrium of this reaction is driven towards the product by removing the water formed during the reaction. Another effective method involves the use of trimethyl orthoformate as both the reagent and solvent, often with a catalytic amount of a strong acid.
Regioselective Bromination Approaches for Thiophene Core Decoration
Once 2-(dimethoxymethyl)thiophene is obtained, the next critical step is the regioselective introduction of a bromine atom at the 5-position. The dimethoxymethyl group, being an ortho, para-directing group, activates the thiophene ring towards electrophilic substitution. The primary challenge lies in achieving mono-bromination at the desired C5 position while avoiding di-bromination or substitution at other positions.
N-Bromosuccinimide (NBS) is a widely employed reagent for the selective bromination of thiophenes under mild conditions. nih.govresearchgate.netnih.gov The reaction is typically carried out in a non-polar solvent such as chloroform (B151607) or carbon tetrachloride, often in the dark to prevent radical side reactions. nih.govresearchgate.net The stoichiometry of NBS is crucial to control the degree of bromination. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanisms of bromination between thiophenes and NBS, confirming that the formation of a bromonium ion is a key step in the process. researchgate.net
Sequential Synthesis from Precursors and Analogues
An alternative strategy involves the sequential functionalization of thiophene, where bromination precedes the introduction of the dimethoxymethyl functionality. For instance, 2-bromothiophene (B119243) can be formylated at the 5-position via a Vilsmeier-Haack reaction to yield 5-bromo-2-thiophenecarboxaldehyde. Subsequent acetalization of the aldehyde group with methanol under acidic conditions affords the target molecule, this compound. This sequential approach offers excellent control over the regiochemistry of the final product.
Advanced Chemical Reactivity and Functionalization
The presence of both a bromo substituent and a protected aldehyde group makes this compound a highly valuable building block for the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the dimethoxymethyl group can be readily deprotected to reveal the reactive aldehyde functionality for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations, enabling the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for the arylation and heteroarylation of thiophene rings. nih.govd-nb.info In this context, this compound can be coupled with a wide array of aryl- and heteroarylboronic acids or their corresponding esters in the presence of a palladium catalyst and a base. d-nb.infonih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Thiophene Derivatives
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | Moderate to Excellent | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Excellent | nih.gov |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Excellent | nih.gov |
| 4 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Excellent | nih.gov |
| 5 | Thiophene-2-boronic acid pinacol (B44631) ester | Pd₂(dba)₃ / Ligand | Base | THF/H₂O | Reflux | - | Good | nih.gov |
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as deboronation or dehalogenation. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) with various phosphine (B1218219) ligands. nih.govnih.gov The base, typically a carbonate or phosphate (B84403), plays a crucial role in the transmetalation step. nih.gov The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of functionalized aryl and heteroaryl groups at the 5-position of the thiophene ring, making this compound a key intermediate in the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry.
Alternative Cross-Coupling Strategies for Heteroatom and Carbon Linkages
Beyond the widely used Suzuki and Stille reactions, several alternative cross-coupling strategies have been employed to form new carbon-carbon and carbon-heteroatom bonds at the C-2 position of brominated thiophenes. These methods offer access to a broader range of structural motifs.
Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. While specific examples on this compound are not prevalent, the reaction is broadly applicable to heteroaryl halides. Similarly, the related Buchwald-Hartwig ether synthesis allows for the formation of C-O bonds. Copper-catalyzed Ullmann coupling reactions also serve as a classic and effective method for C-N bond formation, particularly with nitrogen-containing heterocycles like imidazoles. researchgate.net
Carbon-Sulfur (C-S) Bond Formation: The palladium-catalyzed C-S cross-coupling reaction provides a direct route to aryl thioethers. This transformation typically involves the reaction of an aryl halide with a thiol or a thiol surrogate, such as potassium thioacetate, in the presence of a palladium catalyst. researchgate.net This method is valuable for synthesizing sulfur-rich organic materials.
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, the Sonogashira coupling is the premier method. It involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. This reaction has been used to prepare oligo(2,5-thienyleneethynylene)s, which are of interest for their electronic properties. sigmaaldrich.com
| Coupling Reaction | Bond Formed | Typical Reagents/Catalysts | Resulting Functional Group |
| Buchwald-Hartwig Amination | C-N | Pd catalyst, phosphine ligand, base, amine | Arylamine |
| Ullmann Condensation | C-N, C-O | Cu catalyst, ligand, base, amine/alcohol | Arylamine, Aryl ether |
| C-S Cross-Coupling | C-S | Pd catalyst, ligand, base, thiol/thioacetate | Thioether |
| Sonogashira Coupling | C-C (sp) | Pd catalyst, Cu(I) salt, base, terminal alkyne | Arylalkyne |
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The thiophene ring is sufficiently electron-rich to be susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is significantly enhanced compared to analogous benzene (B151609) compounds. uoanbar.edu.iq The presence of electron-withdrawing groups on the ring can further facilitate this reaction by stabilizing the intermediate Meisenheimer complex. nih.gov
In the context of this compound, the bromine atom can be displaced by a variety of nucleophiles. The SNAr mechanism proceeds via an addition-elimination pathway. nih.gov Common nucleophiles include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) in methanol would yield 2-methoxy-5-(dimethoxymethyl)thiophene. The reaction of 2-bromo-5-nitrothiophene (B82342) with pyrrolidine (B122466) serves as a well-studied model for such transformations. sigmaaldrich.comnih.gov Copper-mediated nucleophilic substitutions are also of significant synthetic utility for halo-thiophenes, enabling transformations that are otherwise difficult. uoanbar.edu.iq
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (NaOMe) | 2-Alkoxythiophene |
| Amine | Pyrrolidine | 2-Aminothiophene |
| Thiolate | Sodium thiophenolate (NaSPh) | 2-Thioether |
| Cyanide | Copper(I) cyanide (CuCN) | 2-Cyanothiophene |
Organometallic Intermediates in this compound Chemistry
The bromine atom of this compound can be readily converted into synthetically valuable organometallic intermediates. These reagents effectively reverse the polarity at the C-2 position, turning it from an electrophilic to a nucleophilic center.
Organolithium Intermediates: Halogen-lithium exchange is a common method for generating thienyllithium species. This is typically achieved by treating the bromothiophene with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). The resulting 5-(dimethoxymethyl)thiophen-2-yl)lithium is a powerful nucleophile that can react with a wide array of electrophiles, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.
Grignard Reagents: Alternatively, a Grignard reagent can be formed by reacting this compound with magnesium metal. The resulting (5-(dimethoxymethyl)thiophen-2-yl)magnesium bromide is a more moderate and selective nucleophile compared to its organolithium counterpart, making it suitable for reactions with sensitive substrates. These organometallic intermediates are also key precursors in many cross-coupling reactions, such as Negishi coupling after transmetalation with a zinc salt. researchgate.net
Halogen Dance Reactions and Rearrangements in Brominated Thiophenes
Halogen dance (HD) reactions are fascinating rearrangements where a halogen substituent migrates to a different position on an aromatic ring, typically under the influence of a strong base. whiterose.ac.uk This reaction has been observed for various brominated heterocycles, including thiophenes. whiterose.ac.ukacs.org
The process is generally initiated by deprotonation of the thiophene ring by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). acs.orgfigshare.com This generates a carbanion (a thienyllithium species). The subsequent rearrangement involves a series of lithium-bromine exchange steps, ultimately leading to a thermodynamically more stable thienyllithium isomer, which can then be trapped by an electrophile. whiterose.ac.ukic.ac.uk
For bromothiophenes, the regiochemical outcome of the initial deprotonation is heavily influenced by any directing groups present on the ring. acs.orgfigshare.com For example, bromothiophenes bearing an acetal (B89532) moiety, such as the dimethoxymethyl group, tend to undergo selective deprotonation at the β-position adjacent to the bromo group. acs.orgfigshare.com In contrast, other groups like oxazolines or amides can direct lithiation to the other side of the ring. acs.orgfigshare.com This directing effect allows for the regiocontrolled synthesis of multifunctionalized thiophenes that would be difficult to access through other means. acs.org
Emerging and Sustainable Synthesis Protocols for Thiophene Derivatives
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of thiophene derivatives. benthamscience.com These protocols aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Key areas of development include:
Metal-Free Synthesis: While metal-catalyzed reactions are powerful, developing synthetic routes that avoid heavy or toxic metals is a major goal. Novel synthetic routes using modified Gewald-type reactions or iodine-promoted cyclizations are being explored. bohrium.comscribd.com
Catalytic Approaches: The use of highly efficient catalysts, including organometallic complexes and even nanorod catalysts, allows for reactions to proceed under milder conditions with lower catalyst loadings, improving the atom economy of the process. bohrium.comresearchgate.net
Alternative Energy Sources: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating, contributing to more energy-efficient processes. benthamscience.com
Solvent-Free Conditions: Performing reactions in the absence of a solvent, or using greener solvents like water or ionic liquids, significantly reduces the environmental impact of a synthetic procedure. researchgate.net
These emerging strategies are crucial for the future of thiophene chemistry, enabling the environmentally responsible production of these important heterocyclic compounds. bohrium.comnih.gov
Spectroscopic Characterization and Structural Elucidation in Research on 2 Bromo 5 Dimethoxymethyl Thiophene
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-5-(dimethoxymethyl)thiophene, both ¹H and ¹³C NMR would provide critical information for structural confirmation.
In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring are expected to appear as two distinct doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The proton at the C4 position would likely resonate at a lower chemical shift compared to the proton at the C3 position due to the deshielding effect of the adjacent bromine atom. The coupling constant (J) between these two protons would be characteristic of ortho-coupling in a thiophene ring, typically in the range of 3.5-6.0 Hz. The methine proton of the dimethoxymethyl group would appear as a singlet, integrating to one proton, likely in the region of δ 5.0-5.5 ppm. The six protons of the two methoxy (B1213986) groups would present as a sharp singlet at a higher field, around δ 3.3-3.5 ppm, integrating to six protons.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the thiophene ring would show four distinct signals in the downfield region (δ 110-150 ppm). The carbon atom bonded to the bromine (C2) would be significantly shielded, while the carbon attached to the dimethoxymethyl group (C5) would also have a characteristic chemical shift. The acetal (B89532) carbon would resonate around δ 100-110 ppm, and the methoxy carbons would appear at approximately δ 50-60 ppm.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Thiophene H3 | 6.8 - 7.2 | Doublet | 1H | 3.5 - 4.5 |
| Thiophene H4 | 6.7 - 7.1 | Doublet | 1H | 3.5 - 4.5 |
| -CH(OCH₃)₂ | 5.3 - 5.7 | Singlet | 1H | - |
| -OCH₃ | 3.3 - 3.6 | Singlet | 6H | - |
Predicted ¹H NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Thiophene C2 (C-Br) | 110 - 115 |
| Thiophene C3 | 128 - 132 |
| Thiophene C4 | 125 - 129 |
| Thiophene C5 (C-acetal) | 145 - 150 |
| -CH(OCH₃)₂ | 100 - 105 |
| -OCH₃ | 53 - 58 |
Predicted ¹³C NMR Data for this compound
Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Investigation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of the bromine atom, this peak would appear as a characteristic doublet with an intensity ratio of approximately 1:1 for the isotopes ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for acetals is the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion, resulting in a peak at [M-31]⁺. Another expected fragmentation is the loss of the entire dimethoxymethyl group, leading to a 2-bromothienyl cation. The characteristic isotopic pattern of bromine would also be observed in these fragment ions.
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [M]⁺ | 236 | 238 | Molecular Ion |
| [M-OCH₃]⁺ | 205 | 207 | Loss of a methoxy radical |
| [M-CH(OCH₃)₂]⁺ | 161 | 163 | Loss of the dimethoxymethyl group |
| [C₄H₂BrS]⁺ | 161 | 163 | 2-Bromothienyl cation |
Predicted Mass Spectrometry Fragmentation Data for this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Insights
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. The C-H stretching vibrations of the thiophene ring would appear around 3100 cm⁻¹. The C-H stretching of the methoxy and methine groups would be observed in the 2800-3000 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ range. The C-O stretching of the acetal group would give rise to strong bands in the 1050-1150 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit strong absorption in the UV region. For this compound, it is expected to have a maximum absorption wavelength (λ_max) in the range of 230-260 nm, corresponding to π → π* transitions within the thiophene ring. The presence of the bromine atom and the dimethoxymethyl group as substituents may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted thiophene.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiophene C-H Stretch | ~3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Thiophene C=C Stretch | 1400 - 1500 |
| Acetal C-O Stretch | 1050 - 1150 |
| C-Br Stretch | < 700 |
Predicted Infrared Spectroscopy Data for this compound
| Electronic Transition | Expected λ_max (nm) |
| π → π* | 230 - 260 |
Predicted UV-Vis Spectroscopy Data for this compound
X-ray Crystallography for Definitive Solid-State Structural Determination
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. The resulting crystal structure would reveal the planarity of the thiophene ring and the conformation of the dimethoxymethyl substituent relative to the ring. Key structural parameters such as the C-Br, C-S, and C-C bond lengths within the thiophene ring, as well as the bond lengths and angles of the acetal group, would be determined with high precision. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the solid-state assembly of the molecules. While no published crystal structure for this compound is currently available, data from related brominated thiophene derivatives indicate that such an analysis would be highly informative. nih.gov
Computational and Theoretical Studies on 2 Bromo 5 Dimethoxymethyl Thiophene
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, a component of the total electronic energy, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) can accurately predict molecular properties. epstem.netresearchgate.net
For 2-Bromo-5-(dimethoxymethyl)thiophene, DFT calculations would begin by optimizing the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. Key geometric parameters such as bond lengths (e.g., C-S, C-Br, C-O) and bond angles (e.g., C-S-C) are calculated. For similar substituted thiophenes, C-S-C angles are typically around 91 degrees. nih.gov The planarity of the thiophene (B33073) ring and the orientation of the dimethoxymethyl and bromo substituents are critical aspects of its structure.
Table 1: Representative Electronic Properties Calculated via DFT This table presents typical parameters obtained from DFT calculations for substituted thiophenes. The values are illustrative and not specific to this compound.
| Property | Description | Typical Method |
| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | B3LYP/6-311++G(d,p) |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. | B3LYP/6-311++G(d,p) |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Koopmans' Theorem |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Koopmans' Theorem |
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Orbital Interactions
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's nucleophilicity and its ability to donate electrons. A higher HOMO energy indicates a stronger tendency to donate electrons. Conversely, the energy of the LUMO is related to electrophilicity; a lower LUMO energy suggests a greater ability to accept electrons. youtube.com The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. In substituted thiophenes, the HOMO and LUMO are often delocalized across the π-conjugated system of the thiophene ring. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov
Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table outlines the significance of FMO parameters, with illustrative energy values based on studies of similar thiophene derivatives.
| Parameter | Symbol | Significance in Reactivity |
| HOMO Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). Higher energy means more reactive as a nucleophile. |
| LUMO Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). Lower energy means more reactive as an electrophile. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Represents chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Forces
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. This provides a clear picture of the charge landscape and helps predict how the molecule will interact with other chemical species. researchgate.net
The color-coding of an MEP map is standardized:
Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack.
Green/Yellow: Represents regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the dimethoxymethyl group and the sulfur atom in the thiophene ring. These areas are rich in electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms. The bromine atom would also influence the charge distribution, contributing to the complexity of the electrostatic potential. Understanding this charge landscape is crucial for predicting hydrogen bonding interactions and the regioselectivity of its reactions. nih.govresearchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
For a molecule like this compound, computational studies could elucidate the mechanisms of important reactions such as Suzuki cross-coupling, which is commonly used to functionalize halogenated thiophenes. nih.gov Such a study would involve:
Modeling Reactants and Products: Optimizing the geometries of the starting materials and final products.
Locating the Transition State (TS): Using algorithms to find the saddle point on the potential energy surface that connects reactants and products. This involves complex calculations to identify a structure with exactly one imaginary vibrational frequency.
Calculating Activation Energy (Ea): Determining the energy difference between the transition state and the reactants.
These computational approaches provide a step-by-step understanding of bond-breaking and bond-forming processes, which is often difficult to observe experimentally. rsc.orgscispace.com This knowledge can be used to optimize reaction conditions, predict product selectivity, and design more efficient synthetic routes.
Prediction of Non-Linear Optical Properties
Thiophene-based molecules are of significant interest in materials science due to their potential for non-linear optical (NLO) applications. ssrn.com NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. This behavior is governed by the molecule's ability to be polarized by an electric field.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the NLO properties of molecules. researchgate.net The key parameters calculated are:
Polarizability (α): A measure of the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): The second-order NLO response, responsible for effects like second-harmonic generation (SHG). For a significant β value, a molecule must lack a center of symmetry.
Second Hyperpolarizability (γ): The third-order NLO response, related to phenomena like third-harmonic generation and optical limiting. researchgate.net
The NLO properties of thiophene derivatives are often enhanced by creating a donor-π-acceptor (D-π-A) structure. nih.gov In this compound, the electron-donating nature of the methoxy (B1213986) groups and the π-conjugated thiophene ring, combined with the influence of the bromo substituent, could lead to interesting NLO behavior. ssrn.com Computational predictions of α, β, and γ can guide the synthesis of new materials with tailored optical properties for applications in telecommunications and optical computing. nih.govsemanticscholar.org
Table 3: Key Non-Linear Optical (NLO) Parameters This table describes the NLO properties that can be computationally predicted and their relevance.
| Parameter | Symbol | Description | Relevance |
| Mean Polarizability | <α> | Measures the ease of distortion of the molecular electron cloud by an electric field. | Fundamental electronic property related to refractive index. |
| First Hyperpolarizability | βtot | Quantifies the second-order response to a strong electric field. | Determines efficiency of second-harmonic generation (frequency doubling). |
| Second Hyperpolarizability | <γ> | Quantifies the third-order response to a strong electric field. | Related to third-harmonic generation and optical switching capabilities. |
Applications in Advanced Materials Science and Organic Electronics Research
Building Block for Functionalized Polymers and Oligomers
The molecular architecture of 2-Bromo-5-(dimethoxymethyl)thiophene makes it a prime candidate for the synthesis of functionalized polymers and oligomers through various cross-coupling reactions, such as Suzuki or Stille polycondensations. nih.govrsc.org The bromine atom serves as a reactive site for polymerization, while the dimethoxymethyl group can be readily converted to an aldehyde, offering a route for post-polymerization modification or influencing the polymer's solubility and morphology.
Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties. nih.gov The synthesis of such polymers often involves the palladium-catalyzed cross-coupling of brominated thiophene (B33073) monomers. nih.gov In this context, this compound can be copolymerized with other aromatic monomers to create donor-acceptor (D-A) type polymers. The electronic properties of these polymers, such as their bandgap and charge carrier mobility, can be fine-tuned by the choice of the co-monomer. For instance, copolymerizing a thiophene derivative with an electron-deficient unit can lead to materials with narrow bandgaps, which are desirable for organic photovoltaic applications. While specific polymers synthesized from this compound are not extensively documented, the general principles of thiophene-based polymer synthesis are well-established. nih.gov
Table 1: Potential Co-monomers for Polymerization with this compound and their Expected Influence on Electronic Properties
| Co-monomer Type | Example | Expected Impact on Polymer Properties |
| Electron-rich | Bithiophene | Lower ionization potential, improved hole transport |
| Electron-deficient | Benzothiadiazole | Lower LUMO, reduced bandgap, enhanced electron transport |
| Fused Aromatic | Thienothiophene | Increased planarity, higher charge carrier mobility |
The synthesis of these polymers would typically involve a reaction such as the Stille coupling, where the brominated thiophene is reacted with an organotin derivative of the co-monomer in the presence of a palladium catalyst. The resulting polymer's electronic properties would be a direct consequence of the combined electronic characteristics of the this compound and the chosen co-monomer.
Conjugated polymers derived from thiophene building blocks are integral to the development of organic field-effect transistors (OFETs) and chemical sensors. The performance of these devices is highly dependent on the molecular ordering and electronic properties of the polymer. The side chains of the polymer play a crucial role in its processability and solid-state packing, which in turn affect the charge carrier mobility.
While there is no specific data on polymers from this compound in transistors, related thiophene-based polymers have shown promising results. For instance, poly(3-alkylthiophene)s are a well-studied class of polymers for OFETs, exhibiting hole mobilities that are influenced by their regioregularity and the length of the alkyl side chain. The dimethoxymethyl group in this compound could potentially be leveraged to introduce side chains that promote favorable intermolecular interactions and improve device performance.
Integration into Organic Electronic Devices
The tailored electronic properties of polymers derived from this compound would make them suitable for a range of organic electronic devices. The ability to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through copolymerization is key to their application in these technologies.
Organic semiconductors are the active components in flexible electronic devices, offering advantages such as mechanical flexibility and solution processability. Thiophene-based polymers are among the most promising organic semiconductors. nih.gov Polymers incorporating the this compound unit could be designed to have the necessary electronic properties and solubility for fabrication into thin films for flexible devices. The dimethoxymethyl group could enhance solubility in common organic solvents, facilitating the use of printing techniques for device fabrication.
In OLEDs, thiophene-containing polymers can be used as the emissive layer or as charge-transporting layers. The color of the emitted light is determined by the bandgap of the polymer. For OPV devices, a blend of a donor and an acceptor material is typically used in the active layer. Thiophene-based polymers often serve as the electron donor. The power conversion efficiency (PCE) of an OPV device is critically dependent on the bandgap of the donor polymer, its HOMO level, and its morphology in the blend.
While no specific OLED or OPV devices using polymers from this compound have been reported, the broader class of thiophene-based polymers has seen significant success. For example, donor-acceptor copolymers based on benzodithiophene and benzothiadiazole have achieved high power conversion efficiencies in organic solar cells. rsc.org It is plausible that polymers derived from this compound could be engineered to achieve similar performance levels.
Table 2: Representative Performance of Thiophene-Based Polymer Solar Cells
| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Power Conversion Efficiency (%) |
| PBDTT-DPP | -5.28 | -3.84 | ~6 |
| PBDTT-SeDPP | -5.32 | -3.94 | >7 |
| PDTP-DFBT | Not specified | Not specified | 10.2 (tandem cell) researchgate.net |
Note: This table presents data for representative high-performance thiophene-based polymers to illustrate the potential of this class of materials. Data for polymers specifically derived from this compound is not available.
In Dye-Sensitized Solar Cells (DSSCs), organic dyes are used to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). Thiophene units are often incorporated into the molecular structure of these dyes to enhance their light-absorbing properties and to facilitate charge transfer. While this compound itself is a building block for polymers, its derivatives could potentially be used in the synthesis of small molecule dyes for DSSCs. The thiophene core can act as a π-bridge, connecting an electron-donating part of the molecule to an electron-accepting and anchoring group.
Although no DSSCs specifically employing dyes derived from this compound are reported, the utility of thiophene-based dyes in this technology is well-documented, with some devices showing promising efficiencies.
Exploration of this compound in Novel Functional Materials Development
The field of advanced materials science is continually in search of novel organic compounds that can serve as building blocks for functional materials with tailored electronic and optical properties. Within this context, thiophene derivatives have garnered significant attention due to their inherent aromaticity, electron-rich nature, and propensity to form conjugated systems. This compound is one such derivative that holds promise as a versatile precursor for the synthesis of new functional organic materials, particularly conjugated polymers and oligomers for applications in organic electronics.
The strategic placement of a bromo group at the 2-position and a dimethoxymethyl group at the 5-position of the thiophene ring provides a unique combination of reactivity and functionality. The bromine atom serves as a reactive site for various cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. The dimethoxymethyl group, on the other hand, can act as a latent aldehyde, offering a pathway to further functionalization or modification of the final material. This dual functionality makes this compound a valuable monomer for creating complex and precisely engineered macromolecular structures.
Synthesis of Thiophene-Based Conjugated Polymers
The primary application of this compound in the development of functional materials lies in its use as a monomer in polymerization reactions. The bromine atom allows for participation in well-established cross-coupling methodologies such as Suzuki, Stille, and Kumada reactions. These reactions are instrumental in forming carbon-carbon bonds between aromatic units, leading to the creation of extended π-conjugated polymer chains.
For instance, in a typical Suzuki coupling reaction, this compound can be reacted with a thiophene-bis(boronic acid) derivative in the presence of a palladium catalyst. This process would result in a polymer chain where thiophene units are linked together, forming a conjugated backbone. The dimethoxymethyl groups would be pendant to this polymer chain, influencing its solubility, morphology, and electronic properties.
The general synthetic approach can be outlined as follows:
| Reaction Type | Reactants | Catalyst | Resulting Polymer Structure |
| Suzuki Coupling | This compound, Thiophene-2,5-diboronic acid | Pd(PPh₃)₄ | Alternating copolymer of 5-(dimethoxymethyl)thiophene and thiophene units |
| Stille Coupling | This compound, 2,5-Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Poly(5-(dimethoxymethyl)thiophene-2,5-diyl) |
| Kumada Coupling | This compound, Grignard reagent of a dibromo-aromatic | Ni(dppp)Cl₂ | Copolymer with alternating 5-(dimethoxymethyl)thiophene and other aromatic units |
Properties of Functional Materials Derived from Thiophene Monomers
While specific data for polymers derived exclusively from this compound is not extensively available in public literature, the properties of closely related polythiophenes provide a strong indication of the potential characteristics of such materials. The introduction of the dimethoxymethyl group is expected to have a notable impact on several key properties.
Solubility: One of the major challenges in the processing of conjugated polymers is their often poor solubility in common organic solvents. The dimethoxymethyl group, being relatively bulky and polar, is anticipated to enhance the solubility of the resulting polymers. Improved solubility is crucial for solution-based processing techniques such as spin-coating and inkjet printing, which are essential for the fabrication of large-area electronic devices.
Morphology and Film-Forming Properties: The nature of the side chains in a conjugated polymer significantly influences its solid-state packing and thin-film morphology. The dimethoxymethyl groups could disrupt close packing of the polymer chains, potentially leading to more amorphous films. The morphology of the thin film is a critical determinant of charge carrier mobility in devices like organic field-effect transistors (OFETs).
Electronic and Optical Properties: The electronic properties of conjugated polymers are largely determined by the nature of the conjugated backbone. However, side chains can have an indirect effect by influencing the planarity of the backbone. The dimethoxymethyl group's steric hindrance might cause some torsion in the polymer chain, which could, in turn, affect the extent of π-orbital overlap and consequently the material's bandgap and charge transport characteristics. The latent aldehyde functionality of the dimethoxymethyl group could also be used post-polymerization to introduce other functional groups that can fine-tune the electronic properties.
Below is a table summarizing the expected influence of the dimethoxymethyl group on the properties of a polythiophene backbone:
| Property | Expected Influence of Dimethoxymethyl Group | Rationale |
| Solubility | Increased | Introduction of a polar and somewhat bulky side group enhances interaction with organic solvents. |
| Film Morphology | Potentially more amorphous | Steric hindrance from the side groups may disrupt crystalline packing of the polymer chains. |
| Bandgap | May slightly increase | Torsion in the polymer backbone due to steric hindrance can reduce the effective conjugation length. |
| Charge Carrier Mobility | Variable | Dependent on the balance between improved processability and potentially disrupted intermolecular packing. |
| Post-Polymerization Functionalization | Possible | The dimethoxymethyl group can be hydrolyzed to an aldehyde, enabling further chemical modification. |
Mechanistic Investigations and Reaction Kinetics of 2 Bromo 5 Dimethoxymethyl Thiophene Transformations
Detailed Reaction Pathway Analysis for Synthesis and Derivatization
The synthetic pathway to 2-bromo-5-(dimethoxymethyl)thiophene and its subsequent derivatization into more complex molecules primarily involves electrophilic substitution and palladium-catalyzed cross-coupling reactions.
Synthesis Pathway:
The preparation of this compound is logically achieved through a multi-step sequence starting from commercially available thiophene (B33073).
Formylation of Thiophene: The initial step is the introduction of a formyl group at the 2-position of the thiophene ring. A common and industrially scalable method is the Vilsmeier-Haack reaction. echemi.comorgsyn.orgguidechem.com This involves treating thiophene with a formylating agent like N,N-dimethylformamide (DMF) in the presence of an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). echemi.comgoogle.com The reaction proceeds via the formation of an electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich thiophene ring to yield 2-thiophenecarboxaldehyde after hydrolysis. echemi.com
Acetal (B89532) Protection: The resulting aldehyde group is then protected to prevent unwanted side reactions in the subsequent bromination step. This is typically achieved by reacting 2-thiophenecarboxaldehyde with methanol (B129727) in the presence of an acid catalyst to form the corresponding dimethyl acetal, 2-(dimethoxymethyl)thiophene (B3270943). This reaction is a reversible equilibrium, often driven to completion by removing the water formed.
Bromination: The final step is the regioselective bromination of the thiophene ring at the 5-position. Thiophene rings are highly activated towards electrophilic aromatic substitution, with a strong preference for the 2- and 5-positions. With the 2-position occupied by the dimethoxymethyl group, the electrophilic attack occurs predominantly at the vacant 5-position. Brominating agents such as N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride or a combination of hydrobromic acid and hydrogen peroxide can be employed for this transformation. d-nb.infogoogle.com
Derivatization Pathways:
The bromine atom at the 2-position serves as a versatile handle for forming new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming biaryl structures. The reaction couples this compound with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle is well-established and involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene derivative, forming a Pd(II) intermediate. researchgate.net This step is often considered the rate-determining step of the cycle.
Transmetallation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. researchgate.net
Stille Coupling: This reaction involves the coupling of the bromothiophene with an organotin compound (organostannane). The mechanistic cycle is analogous to the Suzuki coupling, featuring oxidative addition, transmetallation, and reductive elimination. wikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents and byproducts is a significant drawback. wikipedia.org
Kinetic Studies of Catalyzed and Uncatalyzed Reactions
While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the kinetics of the key derivatization reactions can be inferred from detailed studies of analogous systems.
In many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. researchgate.net The rate of this step is influenced by the nature of the halide (I > Br > Cl), the electronic properties of the thiophene ring, and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. Electron-withdrawing groups on the thiophene ring can accelerate this step.
For the Stille reaction, kinetic analyses have shown that the reaction can be complex, with the rate sometimes depending on the concentration of the ligand. u-tokyo.ac.jp In some cases, an excess of phosphine ligand can retard the reaction, suggesting a dissociative mechanism where a ligand must first detach from the palladium center before the transmetallation step can occur. u-tokyo.ac.jp The transmetallation step is often the rate-limiting step in Stille couplings, influenced by the nature of the R groups on the organostannane and the choice of solvent.
Influence of Reaction Conditions on Selectivity and Yield
The success of transformations involving this compound, particularly in cross-coupling derivatizations, is highly dependent on the careful control of reaction conditions. Key parameters such as the choice of catalyst, ligand, base, solvent, and temperature can profoundly impact the reaction's yield and selectivity.
Catalyst System (Catalyst and Ligand): The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and the associated ligands is critical. For Suzuki couplings, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst. d-nb.infonih.gov The ligands stabilize the palladium center and influence its reactivity. Bulky, electron-rich phosphine ligands can often promote the oxidative addition step and enhance catalyst turnover.
Base: In the Suzuki-Miyaura reaction, the base plays a crucial role in activating the boronic acid for the transmetallation step. The choice of base can affect the reaction rate and the suppression of side reactions. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. d-nb.infonih.gov The strength and solubility of the base can influence the reaction outcome.
Solvent: The solvent system must solubilize the various components of the reaction mixture and can influence the rates of the individual steps in the catalytic cycle. For Suzuki couplings, mixtures of an organic solvent and water are often highly effective. A combination of 1,4-dioxane (B91453) and water has been shown to provide excellent yields for the coupling of bromothiophenes, partly due to the high solubility of aryl boronic acids in this medium. nih.govnih.gov Other common solvents include toluene (B28343) and dimethylformamide (DMF).
The following table summarizes typical conditions used in the Suzuki-Miyaura coupling of related bromothiophene compounds, which are applicable to the derivatization of this compound.
| Parameter | Condition | Rationale / Effect on Yield & Selectivity | Reference |
| Catalyst | Pd(PPh₃)₄ (2.5 mol%) | Effective pre-catalyst that provides the active Pd(0) species. | d-nb.infonih.gov |
| Base | K₃PO₄ (2 equivalents) | Activates the boronic acid for transmetallation; choice can influence rate. | d-nb.infonih.gov |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Enhances solubility of boronic acid, leading to higher yields. | nih.govnih.gov |
| Temperature | 90 °C | Provides sufficient energy to overcome activation barriers without significant catalyst decomposition. | d-nb.infonih.gov |
| Reaction Time | 12 hours | Sufficient time to ensure high conversion of the starting material. | d-nb.infonih.gov |
Insights into Reaction Intermediates and Transition States
The transformations of this compound proceed through a series of reactive intermediates and transition states. While these species are often too short-lived to be isolated, their existence is supported by extensive mechanistic studies of analogous reactions.
In palladium-catalyzed cross-coupling reactions, the catalytic cycle is defined by distinct organopalladium intermediates:
Pd(0)L₂ Species: This is the active catalytic species that initiates the cycle. It is typically formed in situ from a palladium(0) or palladium(II) precatalyst.
Oxidative Addition Intermediate (trans-[Pd(Thienyl)(Br)L₂]): After the Pd(0) center inserts into the C-Br bond, a square planar Pd(II) complex is formed. Mechanistic studies suggest that the initial product is a cis-isomer, which rapidly isomerizes to the more thermodynamically stable trans-isomer. uwindsor.ca The oxidative addition is believed to proceed through a three-center transition state involving the palladium, the thiophene carbon, and the bromine atom. uwindsor.ca
Transmetallation Intermediate: Following the transfer of the organic group from the boron (in Suzuki coupling) or tin (in Stille coupling) atom to the palladium center, a new diorganopalladium(II) intermediate, [Pd(Thienyl)(R)L₂], is formed. The geometry of this intermediate (cis or trans) and the mechanism of the subsequent reductive elimination are subjects of detailed study.
Reductive Elimination Transition State: The final C-C bond formation occurs from a cis-diorganopalladium(II) complex. If the transmetallation product is trans, a trans-to-cis isomerization must precede reductive elimination. This step regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.
Beyond the well-defined intermediates of the catalytic cycle, other transient species can be involved. For instance, in reactions involving organolithium or Grignard reagents, lithiated or magnesiated thiophene intermediates would be formed prior to transmetallation in Kumada or Negishi-type couplings. These highly reactive species are crucial for the C-C bond-forming step.
Future Research Directions and Scholarly Outlook for 2 Bromo 5 Dimethoxymethyl Thiophene Chemistry
Innovations in Synthesis and Scale-Up Methodologies
The future of 2-bromo-5-(dimethoxymethyl)thiophene chemistry is intrinsically linked to the development of more efficient, sustainable, and scalable synthetic methodologies. While current synthetic routes are established, there is considerable room for innovation to meet the demands of potential large-scale applications.
Future research will likely focus on the optimization of existing multi-step syntheses, starting from commercially available thiophene (B33073) derivatives. Key areas for improvement include enhancing reaction yields, minimizing the formation of byproducts, and reducing the need for cryogenic conditions, which can be challenging to implement on an industrial scale.
A significant advancement would be the development of continuous flow processes. Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput production. The implementation of flow reactors could lead to a more streamlined and cost-effective synthesis of this compound.
Furthermore, exploring alternative catalytic systems is a promising avenue. While palladium-catalyzed cross-coupling reactions are commonly employed for the derivatization of this compound, investigating more abundant and less expensive metal catalysts, such as nickel or copper, could provide more economical synthetic routes. researchgate.net The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, contributing to more sustainable manufacturing processes.
Table 1: Potential Innovations in Synthesis and Scale-Up
| Area of Innovation | Potential Advantages |
| Process Optimization | Higher yields, reduced waste, lower costs |
| Continuous Flow Chemistry | Improved safety, scalability, and automation |
| Alternative Catalysis | Use of cheaper and more abundant metals |
| Heterogeneous Catalysis | Simplified purification, catalyst recycling |
Expanding the Scope of Derivatization for Diverse Applications
The true potential of this compound lies in its ability to be transformed into a wide array of functional derivatives. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. nih.govresearchgate.net The dimethoxymethyl group, a stable acetal (B89532), can be readily deprotected to reveal a highly reactive aldehyde, which can then participate in a multitude of chemical transformations including Wittig reactions, reductive aminations, and condensations.
Future research is expected to focus on leveraging these reactive sites to synthesize novel materials with tailored electronic and optical properties. A particularly promising area is the synthesis of conjugated polymers. By polymerizing derivatives of this compound, it may be possible to create new conductive polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). mdpi.comresearchgate.netresearchgate.net The ability to precisely control the chemical structure of the polymer backbone and side chains will be crucial for tuning the material's properties.
Another exciting direction is the development of novel small molecules for applications in medicinal chemistry and materials science. The thiophene scaffold is a common motif in many biologically active compounds and functional materials. researchgate.netmdpi.com By systematically modifying the substituents on the thiophene ring, researchers can create libraries of new compounds for screening and discovery.
Advanced Characterization Techniques and Data Interpretation
As more complex derivatives of this compound are synthesized, the need for advanced characterization techniques becomes paramount. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for routine structural elucidation, more sophisticated methods will be required to fully understand the properties of novel materials.
For polymeric derivatives, techniques such as gel permeation chromatography (GPC) will be crucial for determining molecular weight and polydispersity, which strongly influence the material's physical and electronic properties. X-ray diffraction (XRD) and atomic force microscopy (AFM) will provide insights into the morphology and ordering of thin films, which are critical for device performance.
For optoelectronic applications, a detailed understanding of the photophysical properties is necessary. This will involve the use of UV-Vis and fluorescence spectroscopy to determine absorption and emission characteristics, as well as more advanced techniques like transient absorption spectroscopy to probe excited-state dynamics.
The interpretation of the large datasets generated by these techniques will require sophisticated data analysis methods. The development of new algorithms and software for processing and interpreting spectral and morphological data will be essential for accelerating the discovery and optimization of new materials.
Table 2: Advanced Characterization Techniques
| Technique | Information Gained |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity of polymers |
| X-ray Diffraction (XRD) | Crystalline structure and morphology of thin films |
| Atomic Force Microscopy (AFM) | Surface topography and nanoscale morphology |
| Transient Absorption Spectroscopy | Excited-state dynamics and charge transfer processes |
Synergistic Approaches Combining Experimental and Computational Research
The integration of computational chemistry with experimental research offers a powerful approach to accelerate the design and discovery of new materials based on this compound. cmu.edu Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO/LUMO), and predicted spectroscopic properties of novel derivatives before they are synthesized in the lab. nih.govepstem.netrroij.comjchps.comnih.govmdpi.comresearchgate.net
Computational modeling can be used to screen virtual libraries of compounds, allowing researchers to prioritize synthetic targets with the most promising properties. For example, DFT calculations can predict the band gap of a conjugated polymer, which is a key parameter for its application in electronic devices. mdpi.com This predictive capability can save significant time and resources by avoiding the synthesis of unpromising materials.
Furthermore, computational studies can aid in the interpretation of experimental data. By comparing experimentally measured spectra with theoretically calculated ones, a more detailed and accurate assignment of spectroscopic features can be achieved. researchgate.net Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions of new materials, which are crucial for understanding their bulk properties.
The future of research in this field will likely involve a close feedback loop between computational prediction and experimental validation. This synergistic approach will be instrumental in unlocking the full potential of this compound chemistry and paving the way for the development of next-generation organic materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-5-(dimethoxymethyl)thiophene, and how can purity be optimized?
- Methodology :
- Bromination : React thiophene derivatives with N-bromosuccinimide (NBS) in dry DMF at 0°C, followed by purification via column chromatography (petroleum ether). Yields up to 91% are achievable .
- Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids, Pd(PPh₃)₄ catalyst, and K₃PO₄ in 1,4-dioxane/H₂O (4:1) at 90°C for 12 hours. Monitor regioselectivity using steric directing groups (e.g., triisopropylsilyl) .
- Optimization : Ensure anhydrous conditions, inert atmosphere (Ar/N₂), and flash chromatography for purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., δ 7.15 ppm for TT-β-H in thieno[3,2-b]thiophene derivatives) .
- HRMS/EI-MS : Validate molecular weight (e.g., m/z 376 [M]+ for brominated silyl derivatives) .
- Cyclic Voltammetry : Assess redox behavior for applications in conductive polymers .
Advanced Research Questions
Q. How can regioselectivity challenges in Suzuki-Miyaura cross-coupling of brominated thiophenes be addressed?
- Steric Protection : Use bulky ligands (e.g., P(o-NMe₂Ph)₃) or substituents (e.g., triisopropylsilyl) to block β-positions, directing coupling to α-sites .
- Catalytic Additives : Neodecanoic acid enhances selectivity by stabilizing palladium intermediates .
- Example : 2-Bromo-5-(triisopropylsilyl)thieno[3,2-b]thiophene achieves 91% regioselective coupling .
Q. What pharmacological activities have been observed in structurally related bromothiophene derivatives?
- Haemolytic/Biofilm Inhibition : Derivatives like 2-bromo-5-(3-chloro-4-fluorophenyl)thiophene show high activity (e.g., 72% biofilm inhibition) via bacterial membrane disruption assays .
- Anti-Thrombolytic Activity : Evaluate using clot lysis assays; iodine-substituted analogs exhibit enhanced efficacy .
- Note : While this compound itself is understudied, its analogs suggest potential biomedical applications.
Q. How can computational methods predict the reactivity of this compound?
- DFT/B3LYP Analysis : Calculate HOMO-LUMO gaps to predict electron-deficient sites for electrophilic substitution. For example, thiophene derivatives exhibit HOMO energies ≈ -5.2 eV, guiding functionalization .
- Docking Studies : Simulate interactions with biological targets (e.g., HCV NS5B polymerase) to prioritize synthetic targets .
Q. What are the stability considerations for storing brominated thiophenes?
- Storage : Keep below 4°C in amber vials under inert gas (Ar) to prevent debromination .
- Handling : Avoid prolonged exposure to light/moisture; monitor degradation via TLC or periodic NMR .
Q. How to resolve contradictions in reported yields for brominated thiophene syntheses?
- Case Study : Bromination of thieno[3,2-b]thiophene yields 91% with NBS in DMF , while THF-based methods yield 69% due to solvent polarity effects .
- Troubleshooting : Optimize reaction time (17 hrs vs. 3 hrs) and stoichiometry (1:2 substrate:NBS ratio) .
Key Recommendations
- Experimental Design : Prioritize steric protection in cross-coupling to avoid byproducts .
- Data Validation : Cross-check NMR shifts with literature (e.g., δ 138.4 ppm for C-Br in 13C NMR) .
- Interdisciplinary Collaboration : Explore applications in organic semiconductors (PBTTT polymers) or drug-likeness studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
